Chromone

Catalog No.
S595132
CAS No.
491-38-3
M.F
C9H6O2
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromone

CAS Number

491-38-3

Product Name

Chromone

IUPAC Name

chromen-4-one

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H

InChI Key

OTAFHZMPRISVEM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=CO2

Synonyms

4-chromone

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CO2

Broad Spectrum of Biological Activities

Chromone derivatives exhibit a wide range of bioactivities, making them attractive candidates for developing new drugs in various therapeutic areas. These activities include:

  • Antimicrobial: Studies have shown that chromone derivatives possess antibacterial, antifungal, and antimalarial properties. For example, chromone derivative CM3a effectively eradicated Staphylococcus aureus biofilms and displayed minimal toxicity to mammalian cells [1].
  • Antioxidant: Chromones have been shown to possess strong antioxidant properties, potentially offering benefits in treating diseases associated with oxidative stress [2].
  • Anticancer: Research suggests that chromone derivatives may have potential in cancer treatment by targeting various mechanisms, including cell proliferation and apoptosis [3].
  • Neuroprotective: Chromones are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to protect neurons and reduce oxidative stress [4].
  • Other Activities: Chromones are also being explored for their potential use in treating various other conditions, including diabetes, inflammation, and allergies [5].

These diverse biological activities highlight the potential of chromones as a valuable platform for developing new therapeutic agents.

Advantages of Using Chromone Scaffold

Several advantages make chromones a preferred scaffold in drug discovery:

  • Structural Versatility: The chromone scaffold can be easily modified by introducing various substituent groups, allowing for the creation of diverse derivatives with specific biological activities [6].
  • Low Toxicity: Compared to many other drug scaffolds, chromones generally exhibit low toxicity, making them safer candidates for drug development [7].
  • Synthetic Accessibility: Chromones can be readily synthesized using various methods, making them cost-effective and efficient for large-scale production [8].

These advantages, coupled with the broad spectrum of biological activities, make chromones a promising platform for developing novel therapeutic agents for various diseases.

Further Reading:

  • [1] Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence )
  • [2] One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative )
  • [3] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review )
  • [4] Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics )
  • [5] Chromone derivatives in the pharmaceutical industry ResearchGate:
  • [6] Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity )
  • [7] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review )
  • [8] Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity )

Chromone, also known as 1,4-benzopyrone, is a bicyclic compound derived from benzopyran, characterized by a substituted keto group on the pyran ring. Its chemical formula is C9H6O2C_9H_6O_2, and it has a molecular weight of 146.14 g/mol . Chromone serves as a fundamental structure in various natural products and is recognized for its diverse biological activities and medicinal properties. It acts as a precursor for numerous derivatives, collectively referred to as chromones, which often exhibit significant pharmacological potential .

  • Antioxidant Activity: The presence of the conjugated ring system allows chromones to scavenge free radicals, potentially protecting cells from oxidative stress [].
  • Anticancer Properties: Some chromone derivatives have shown promise in inhibiting cancer cell growth and proliferation.
  • Anti-Inflammatory Activity: Certain chromones may possess anti-inflammatory properties by modulating the immune response.
Due to its reactive keto group and aromatic structure. Key reactions include:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: Chromone can react with aldehydes or ketones to form larger molecules through condensation.
  • Reduction Reactions: The keto group can be reduced to form alcohols or other functional groups.

These reactions facilitate the synthesis of a wide array of chromone derivatives, enhancing their biological activity and therapeutic efficacy .

Chromones are noted for their extensive biological activities, including:

  • Anti-inflammatory Effects: Many chromone derivatives exhibit anti-inflammatory properties, making them useful in treating conditions like asthma and allergic rhinitis. Sodium cromoglicate and nedocromil sodium are examples of chromone derivatives used clinically for these purposes .
  • Antioxidant Properties: Chromones have demonstrated the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Some chromones show effectiveness against various pathogens, including bacteria and fungi.
  • Neuroprotective Effects: Certain studies suggest that chromones may help in neuroprotection and could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

Chromone can be synthesized through several methods:

  • Chemical Synthesis:
    • Cyclization of Phenolic Compounds: Starting from phenolic compounds, cyclization can be induced using strong acids or bases.
    • Condensation Reactions: Condensing resorcinol with α,β-unsaturated carbonyl compounds under acidic conditions yields chromone.
  • Natural Extraction:
    • Chromones can also be isolated from natural sources such as plants where they occur as secondary metabolites. For example, they have been extracted from species like Sarcolobus globosus and Eucryphia cordifolia .
  • Biotechnological Approaches:
    • Recent advancements include biotechnological methods using microorganisms or plant cell cultures for the sustainable production of chromones.

Chromones have a wide range of applications across various fields:

  • Pharmaceuticals: Due to their anti-inflammatory and neuroprotective properties, chromones are explored for treating asthma, allergies, and neurodegenerative diseases.
  • Cosmetics: Their antioxidant properties make them valuable in cosmetic formulations aimed at skin protection.
  • Agriculture: Some chromones exhibit insecticidal properties, making them candidates for natural pesticides.

Research on chromone interactions has highlighted its potential in drug development:

  • Molecular Docking Studies: These studies have explored how chromone derivatives interact with specific biological targets, revealing promising inhibitory activities against enzymes such as monoamine oxidase (MAO) with IC50 values indicating significant potency .
  • Synergistic Effects: Studies have shown that combining chromones with other compounds enhances their therapeutic effects, particularly in anti-inflammatory applications.

Chromone shares structural similarities with several compounds; notable comparisons include:

CompoundStructure TypeUnique Features
CoumarinBenzopyran derivativeLacks the keto group at position 4
FlavonoidsPolyphenolic compoundsMore complex structures with multiple rings
XanthoneAromatic compoundContains an additional aromatic ring
FuranochromonesChromone derivativeFeatures a furan ring fused to the chromone structure

Uniqueness of Chromone

Chromone is distinguished by its simple structure yet versatile reactivity and biological activity profile. Unlike coumarin, which primarily exhibits anticoagulant properties, chromones are recognized for broader therapeutic potentials including anti-inflammatory and neuroprotective effects. The presence of the keto group at position 4 significantly influences its chemical behavior and biological interactions compared to similar compounds .

Physical Description

Solid

XLogP3

1.4

LogP

1.38 (LogP)

Melting Point

59.0 °C
59°C

UNII

20C556MJ76

Other CAS

491-38-3

Wikipedia

Chromone

Dates

Modify: 2023-08-15
Hert et al. Quantifying biogenic bias in screening libraries Nature Chemical Biology, doi: 10.1038/nchembio.180, published online 31 May 2009 http://www.nature.com/naturechemicalbiology

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